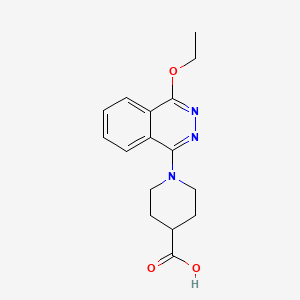

1-(4-Ethoxyphthalazin-1-yl)piperidine-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-ethoxyphthalazin-1-yl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c1-2-22-15-13-6-4-3-5-12(13)14(17-18-15)19-9-7-11(8-10-19)16(20)21/h3-6,11H,2,7-10H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUQBQWBPSGURX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(C2=CC=CC=C21)N3CCC(CC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 2: Key Reaction Data

| Step | Yield (%) | Reaction Time (h) | Typical Purity (%) |

|---|---|---|---|

| 1 | 80–90 | 4–8 | >98 |

| 2 | 60–75 | 12–24 | >95 |

| 3 | 70–85 | 2–4 | >95 |

Notes and Considerations

- Solvent Selection: Polar aprotic solvents (DMF, acetonitrile) are preferred for coupling steps to enhance nucleophilicity.

- Base Choice: Potassium carbonate or sodium hydride are commonly used to deprotonate the nucleophile.

- Alternative Approaches: Reductive amination and transition-metal-catalyzed couplings offer alternative routes if direct substitution is inefficient.

- Safety: All reactions should be conducted with appropriate safety precautions, particularly when handling strong bases or reactive intermediates.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphthalazin-1-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine ring are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-Ethoxyphthalazin-1-yl)piperidine-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphthalazin-1-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Phthalazine vs. Pyridine/Pyrazole Cores

- The phthalazine ring in the target compound provides extended aromaticity and planar geometry, which may enhance binding to flat enzymatic pockets (e.g., kinases or dehydrogenases) .

Substituent Effects

- The ethoxy group in the target compound increases lipophilicity (clogP ~2.1 estimated) compared to hydrophilic substituents like the hydrochloride salt in ’s compound .

- Chlorophenoxy () and trifluoromethylpyridyl () groups introduce halogen atoms, improving metabolic stability and target affinity via hydrophobic/halogen bonding .

Carboxylic Acid vs. Ester Derivatives

- The free carboxylic acid in the target compound enables hydrogen bonding or salt bridge formation with biological targets, whereas ester derivatives (e.g., ’s ethoxycarbonyl) are more lipophilic but require hydrolysis for activation .

Physicochemical and Pharmacokinetic Properties

- Solubility : The hydrochloride salt of 1-(pyridin-4-yl)piperidine-4-carboxylic acid () exhibits higher aqueous solubility than the neutral phthalazine derivative, which may require formulation optimization for in vivo studies .

- Stability : The target compound’s storage at -20°C suggests sensitivity to hydrolysis or oxidation, whereas trifluoromethyl-containing analogs () demonstrate higher thermal stability (mp 162–164°C) .

Biological Activity

1-(4-Ethoxyphthalazin-1-yl)piperidine-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C15H18N2O3

- Molecular Weight : 270.31 g/mol

- CAS Number : 1171161-38-8

Biological Activity Overview

1-(4-Ethoxyphthalazin-1-yl)piperidine-4-carboxylic acid has exhibited several biological activities in preliminary studies:

Antiviral Activity

Research indicates that piperidine derivatives can inhibit viral replication. For instance, studies on structurally similar compounds have reported micromolar activity against human coronaviruses . The exact antiviral efficacy of 1-(4-Ethoxyphthalazin-1-yl)piperidine-4-carboxylic acid remains to be fully elucidated but suggests potential for further investigation.

Anticancer Potential

Compounds with similar structural motifs have been investigated for anticancer properties. The ability to modulate cellular pathways related to apoptosis and cell proliferation is a notable feature of piperidine derivatives .

Study 1: Antiviral Efficacy

In a study evaluating various piperidine analogs against human coronavirus 229E, several compounds demonstrated low micromolar activity, suggesting that modifications to the piperidine structure could enhance antiviral properties .

Study 2: Enzyme Inhibition

Research into piperidine-based compounds has shown that they can act as inhibitors of specific proteases, which are critical in the life cycle of certain viruses. The inhibition of these enzymes could lead to reduced viral replication and improved therapeutic outcomes .

Data Table: Summary of Biological Activities

Q & A

Q. Table 1: Comparative Synthetic Yields of Piperidine-4-carboxylic Acid Derivatives

| Derivative | Synthetic Method | Yield (%) | Key Refinement Step |

|---|---|---|---|

| 1-Acetylpiperidine-4-carboxylic acid | Acetylation with acetic anhydride | 45% | Ethanol recrystallization |

| 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxylic acid | Hydrolysis of ethyl ester | 88% | Acidification to pH 3–4 |

Q. Table 2: Biological Activity Trends in Structural Analogues

| Compound | Substituent | Biological Activity (IC₅₀) | Target |

|---|---|---|---|

| 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid | Dichlorobenzyl | 12 nM (Carbonic anhydrase) | Enzyme inhibition |

| 1-(2-Aminoethyl)piperidine-4-carboxylic acid | Aminoethyl | 150 nM (Serotonin transporter) | Receptor binding |

Key Recommendations for Researchers

- Synthetic Challenges : Prioritize anhydrous conditions and inert atmospheres for acylation steps to prevent side reactions .

- Biological Profiling : Combine in vitro assays with molecular dynamics simulations to validate target engagement .

- Data Reproducibility : Document reaction conditions (e.g., stirring time, solvent purity) meticulously to enable cross-study comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.